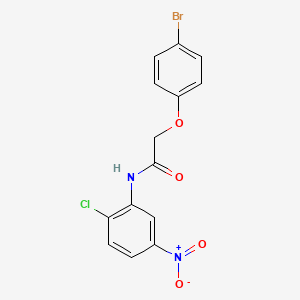![molecular formula C25H33N3O2 B6074921 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane, also known as JNJ-5207852, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has been extensively studied for its mechanism of action and its effects on various biological systems.
作用機序
The mechanism of action of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane involves the inhibition of HIF-1α, which is a transcription factor that regulates the expression of genes involved in cellular metabolism and angiogenesis. HIF-1α is overexpressed in a variety of cancers and is associated with tumor growth and metastasis. By inhibiting HIF-1α, this compound blocks the expression of genes involved in tumor growth and angiogenesis, thereby inhibiting the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different biological systems. In cancer cells, this compound inhibits the expression of genes involved in tumor growth and angiogenesis, leading to the inhibition of cancer cell growth and metastasis. In inflammation, this compound reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological disorders, this compound enhances cognitive function and reduces the symptoms of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane in lab experiments include its high potency and specificity for HIF-1α inhibition, its ability to inhibit tumor growth and angiogenesis, and its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for research on 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane. One area of research is the development of more efficient and cost-effective synthesis methods for this compound, which would enable wider use of this compound in scientific research. Another area of research is the identification of new therapeutic applications for this compound, particularly in areas such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, which would be necessary for its eventual clinical use.
合成法
The synthesis of 1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane involves a multi-step process that begins with the reaction of 1-(2-pyridinylmethyl)-4-piperidinol with 2-chlorobenzoyl chloride to form the intermediate 1-(2-pyridinylmethyl)-4-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with 4-aminobenzoic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires a high degree of chemical expertise and specialized equipment.
科学的研究の応用
1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called HIF-1α, which is involved in the regulation of cellular metabolism and angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the immune response. In neurological research, this compound has been shown to enhance cognitive function and reduce the symptoms of Alzheimer's disease.
特性
IUPAC Name |
azocan-1-yl-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c29-25(28-16-8-2-1-3-9-17-28)23-11-4-5-12-24(23)30-22-13-18-27(19-14-22)20-21-10-6-7-15-26-21/h4-7,10-12,15,22H,1-3,8-9,13-14,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWRKUNLYQOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6074841.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B6074863.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6074871.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide](/img/structure/B6074930.png)
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6074941.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![methyl [2-({(benzoylimino)[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6074947.png)
